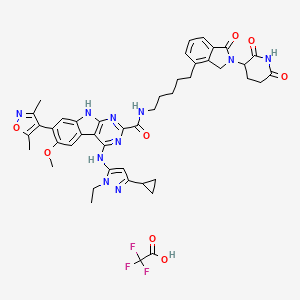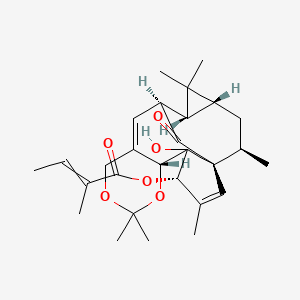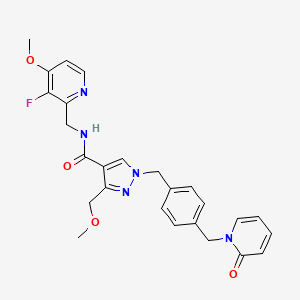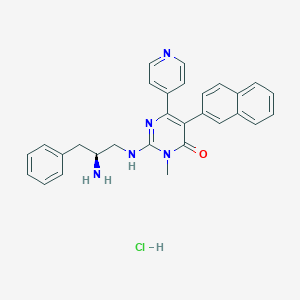![molecular formula C42H83NO3 B15073904 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a complex organic compound with significant importance in various scientific fields. It is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane. Ceramides play a crucial role in maintaining the skin’s barrier function and retaining moisture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide typically involves the reaction of sphingosine with a fatty acid. The process includes:
Condensation Reaction: Sphingosine reacts with a fatty acid chloride in the presence of a base such as pyridine to form the ceramide.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the final ceramide compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Condensation: Large quantities of sphingosine and fatty acid chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated compound.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of substituted amides.
科学研究应用
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用机制
The compound exerts its effects primarily through its role in the cell membrane. It interacts with other lipids and proteins to maintain the integrity and functionality of the membrane. The molecular targets include:
Lipid Rafts: It helps in the formation and stabilization of lipid rafts, which are microdomains in the cell membrane.
Signaling Pathways: Involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is unique due to its specific structure, which includes a long tetracosanamide chain. This structure imparts distinct physical and chemical properties, making it particularly effective in maintaining skin barrier function and hydration.
属性
分子式 |
C42H83NO3 |
|---|---|
分子量 |
650.1 g/mol |
IUPAC 名称 |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m1/s1 |
InChI 键 |
ZJVVOYPTFQEGPH-GLIYQNSVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
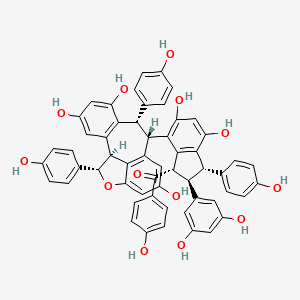
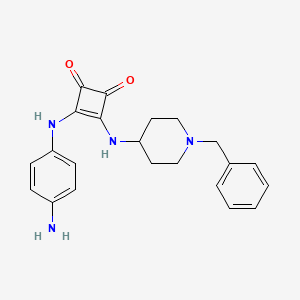
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)


